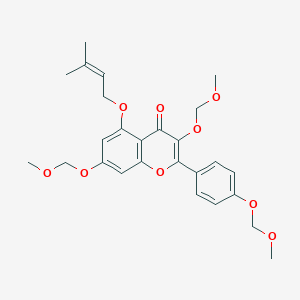
5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Occurrence and Systematic Significance
Kaempferol 5-methyl ether, a flavonol derivative, has been identified in various plant species, marking its first discovery within the plant kingdom. This compound was detected in the leaves and flowers of several genera within the Ericaceae family, such as Rhododendron, Erica, Kalmiopsis, and Rhodothamnus, as well as in Tetracera from the Dilleniaceae family. The study highlights the presence of quercetin 5-methyl ether (azaleatin) and its 3,5-dimethyl ether counterpart, caryatin, particularly within the Rhododendron genus. The distribution of these flavonol 5-methyl ethers across fifteen genera from six plant families suggests a potential systematic value, although it appears to be limited to woody plant families, which may indicate a phylogenetic significance .
Synthesis and Biological Evaluation
The synthesis of kaempfer-3-ols, including those with a hydroxyl group at the C-3 position and others with a carboxymethoxy ether at the same position, has been explored. The variations at the C-4' position, which include hydroxyl, chlorine, fluorine, hydrogen, and methoxy groups, were also synthesized. These compounds were then tested for their biological activity, specifically their ability to inhibit RSK kinase activity and cancer cell proliferation. The study provides a foundation for understanding the chemical modifications of kaempferol derivatives and their potential therapeutic applications .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether, they do provide insights into the structural aspects of related kaempferol derivatives. The presence of methyl ethers and the variations at specific positions on the kaempferol backbone suggest that the molecular structure of these compounds can significantly influence their biological activity and distribution in plants .
Chemical Reactions Analysis
The synthesis of kaempferol derivatives involves various chemical reactions that introduce different substituents at specific positions on the kaempferol core. The biological evaluation of these synthesized compounds, such as their ability to inhibit kinase activity, implies that the chemical reactions used to modify the kaempferol structure can lead to significant changes in their biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of kaempferol derivatives, including 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether, are influenced by the nature and position of the substituents on the flavonol core. Although the papers provided do not detail the physical and chemical properties of the specific compound , they do suggest that the systematic significance and biological activity of kaempferol derivatives are closely related to their chemical structure .
Applications De Recherche Scientifique
Decomposition of Methyl Tert-Butyl Ether
Research on the decomposition of MTBE, a compound used extensively as an oxygenate and octane enhancer in gasoline, has shown the potential of using radio frequency (RF) plasma reactors for its decomposition and conversion into less harmful substances. This method demonstrates an alternative approach to handling environmental pollutants and could offer insights into the degradation processes of similar ether compounds (Hsieh et al., 2011).
Purification of Fuel Oxygenated Additive
The purification of MTBE, a popular fuel additive, has been explored using pervaporation, a membrane process for the selective separation of organic mixtures. This review focuses on various polymer membranes and their efficiency in the separation process, indicating the significance of membrane technology in enhancing fuel performance while reducing hazardous emissions (Pulyalina et al., 2020).
Biodegradation and Fate of Ethyl Tert-Butyl Ether in Soil and Groundwater
The biodegradation and fate of ETBE, a gasoline ether oxygenate, in environmental settings have been summarized, highlighting the capacity of microorganisms to degrade ETBE under various conditions. This understanding is crucial for developing strategies to mitigate the impact of such compounds on groundwater and soil quality (Thornton et al., 2020).
Propriétés
IUPAC Name |
3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-(3-methylbut-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(2)10-11-31-21-12-20(33-15-29-4)13-22-23(21)24(27)26(34-16-30-5)25(35-22)18-6-8-19(9-7-18)32-14-28-3/h6-10,12-13H,11,14-16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPUHWKGCVBQHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OCOC)OCOC)OCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461818 |
Source


|
| Record name | AGN-PC-006FPX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether | |
CAS RN |
143724-70-3 |
Source


|
| Record name | 3,7-Bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-[(3-methyl-2-buten-1-yl)oxy]-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143724-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-006FPX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

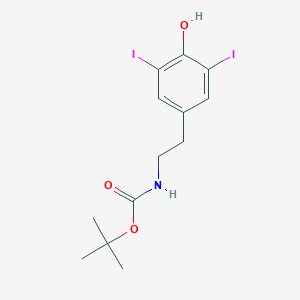
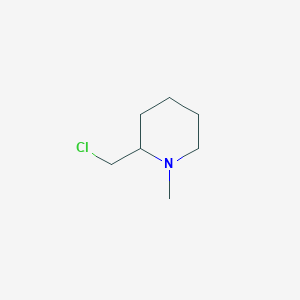
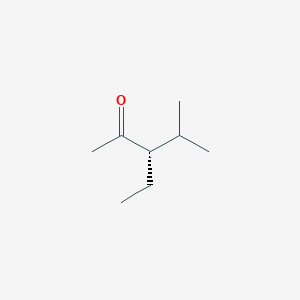
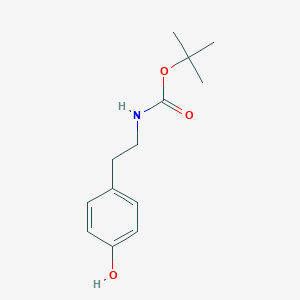
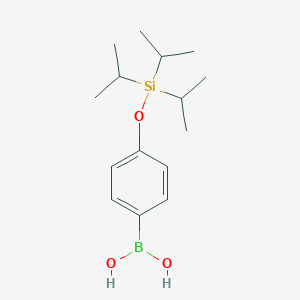
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)


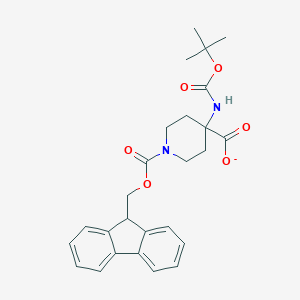

![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)

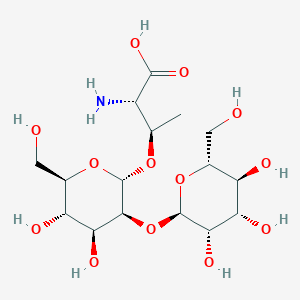
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)